molecular formula C24H20N2O2S B11534343 (5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B11534343
M. Wt: 400.5 g/mol
InChI Key: NAQSKMRTTLRKTJ-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a thiazolidinone core structure

Properties

Molecular Formula

C24H20N2O2S

Molecular Weight

400.5 g/mol

IUPAC Name

(5E)-2-(3-methylphenyl)imino-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N2O2S/c1-17-6-5-9-20(14-17)25-24-26-23(27)22(29-24)15-18-10-12-21(13-11-18)28-16-19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,25,26,27)/b22-15+

InChI Key

NAQSKMRTTLRKTJ-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/S2

Canonical SMILES

CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(benzyloxy)benzaldehyde with 3-methylphenyl isothiocyanate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer activity. The mechanism of action often involves the induction of apoptosis in cancer cells through various biochemical pathways.

Case Study: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of (5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one on several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values demonstrating potent activity against breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

The compound was found to induce apoptosis by activating caspase pathways and upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Escherichia coli10 µg/mL
Pseudomonas aeruginosa12 µg/mL

These results suggest that the compound's structural features enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .

Anti-inflammatory Effects

Research has also indicated that thiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Mechanism of Action
The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response. This inhibition can lead to reduced inflammation in models of acute and chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Benzylidene derivatives: Compounds with a benzylidene group attached to a heterocyclic core.

    Imines: Compounds containing an imine functional group.

Uniqueness

(2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(3-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound (5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Research indicates that thiazolidinone derivatives, including this compound, exhibit significant potential as anticancer agents, antimicrobial agents, and enzyme inhibitors.

Molecular Characteristics

PropertyValue
Molecular Formula C24H20N2O2S
Molecular Weight 400.5 g/mol
IUPAC Name (5E)-2-(3-methylphenyl)imino-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
InChI Key NAQSKMRTTLRKTJ-PXLXIMEGSA-N

The compound features a thiazolidinone core structure, which is known for its pharmacological versatility. The presence of various functional groups contributes to its biological activities.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research has shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • HT29 Adenocarcinoma Cells : Studies indicate that thiazolidinone derivatives can effectively inhibit growth in HT29 cells, which are a model for colorectal cancer.
  • H460 Lung Cancer Cells : Similar compounds have demonstrated cytotoxic effects against H460 cells, suggesting potential applications in lung cancer treatment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has identified significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Escherichia coli : Inhibition rates of up to 88.46% were recorded for certain thiazolidinone derivatives against E. coli.
  • Staphylococcus aureus : Compounds have shown inhibition rates as high as 91.66% against S. aureus .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Receptor Modulation : It could modulate receptor activities that are crucial for cellular signaling pathways related to cancer growth and inflammation .

Study 1: Anticancer Effects of Thiazolidinones

A comprehensive study analyzed various thiazolidinone derivatives, including the target compound, focusing on their anticancer mechanisms. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins .

Study 2: Antimicrobial Properties

Another study investigated the antimicrobial efficacy of thiazolidinones against multiple pathogens. The findings revealed that structural modifications significantly influenced antibacterial activity, with certain substitutions leading to enhanced effects against resistant strains of bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.